molecular formula C7H4OS B1315982 5-Ethynylthiophene-2-carbaldehyde CAS No. 206768-21-0

5-Ethynylthiophene-2-carbaldehyde

Cat. No. B1315982
CAS RN: 206768-21-0
M. Wt: 136.17 g/mol
InChI Key: AOLOQUDYRSUFBE-UHFFFAOYSA-N
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Description

5-Ethynylthiophene-2-carbaldehyde is a chemical compound with the linear formula C7H4OS . It has a molecular weight of 136.17 . The compound is typically stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .


Molecular Structure Analysis

The molecular structure of 5-Ethynylthiophene-2-carbaldehyde is represented by the formula C7H4OS . The InChI code for this compound is 1S/C7H4OS/c1-2-6-3-4-7(5-8)9-6/h1,3-5H .


Physical And Chemical Properties Analysis

5-Ethynylthiophene-2-carbaldehyde is a pale brown to dark brown liquid or crystals . The compound has a molecular weight of 136.17100 . Unfortunately, the density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Organic Semiconductors

5-Ethynylthiophene-2-carbaldehyde: is a valuable precursor in the synthesis of thiophene derivatives, which are integral to the development of organic semiconductors . These semiconductors are crucial for creating flexible electronic devices due to their ability to conduct electricity while maintaining the mechanical properties of plastics.

Corrosion Inhibitors

In industrial chemistry and material science, thiophene derivatives serve as corrosion inhibitors . The aldehyde group in 5-Ethynylthiophene-2-carbaldehyde can react with various substrates to form coatings that protect metals from corrosion, extending the life of industrial machinery and infrastructure.

OLED Fabrication

The compound is used in the fabrication of organic light-emitting diodes (OLEDs) . OLED technology is widely used in displays for smartphones, TVs, and monitors, offering superior color contrast and energy efficiency compared to traditional LEDs.

Pharmacological Properties

Thiophene derivatives exhibit a range of pharmacological properties , including anticancer , anti-inflammatory , and antimicrobial effects . The versatility of 5-Ethynylthiophene-2-carbaldehyde allows for the development of various biologically active compounds that can be tailored for specific therapeutic applications.

Optical Chemosensors

Recent studies have highlighted the use of thiophene-based aldehydes as optical chemosensors . These sensors can detect and quantify ions and molecules with environmental and medicinal relevance, providing a crucial tool for monitoring pollutants and diagnosing diseases.

Supramolecular Chemistry

The reactivity of heterocyclic aldehydes, such as 5-Ethynylthiophene-2-carbaldehyde, enables the synthesis of complex compounds used in supramolecular chemistry . This field involves the creation of molecular systems with specific functions, such as molecular machines or smart materials that respond to environmental stimuli.

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-ethynylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4OS/c1-2-6-3-4-7(5-8)9-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLOQUDYRSUFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572341
Record name 5-Ethynylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethynylthiophene-2-carbaldehyde

CAS RN

206768-21-0
Record name 5-Ethynylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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